Retinamide
Overview
Description
Synthesis Analysis
The synthesis of retinamide involves detailed procedures that allow for the production of various forms, such as 13-cis-retinamides and all-trans-retinamides. These compounds are synthesized from their respective acids, indicating a versatile approach to creating retinamide derivatives for cancer chemoprevention studies (Shealy et al., 1984). Additionally, advancements in synthesis methods have led to the creation of nonhydrolyzable, carbon-linked analogues of retinamide, offering insights into its chemical stability and therapeutic potential (Weiss et al., 2001).
Molecular Structure Analysis
The molecular structure of retinamide and its derivatives plays a crucial role in their biological activity. Research focusing on the structural analysis of retinamide has led to the development of analogues that retain the ability to undergo photochemical transformations and transport functions, akin to their natural counterparts. This structural versatility is essential for understanding retinamide's interactions and effects at the molecular level (Eremin et al., 1988).
Chemical Reactions and Properties
Retinamide undergoes various chemical reactions that highlight its reactivity and potential for modification. The synthesis and biological activity studies of novel retinamide derivatives have shown that the introduction of functional side chains can significantly impact its antiproliferative potential, emphasizing the importance of chemical modifications in enhancing retinamide's therapeutic efficacy (Sin et al., 2002).
Physical Properties Analysis
The physical properties of retinamide, such as solubility and stability, are crucial for its formulation and application. Although specific studies detailing the physical properties of retinamide were not highlighted in this search, the synthesis and modification processes indirectly shed light on these aspects by addressing solubility and stability through chemical modifications.
Chemical Properties Analysis
The chemical properties of retinamide, including its reactivity and interaction with biological molecules, are central to its function as a chemopreventive agent. For instance, the activation of transforming growth factor-beta and induction of apoptosis in human breast cancer cells by N-(4-hydroxyphenyl)retinamide, a retinamide derivative, illustrates the compound's ability to interact with cellular pathways and trigger anticancer activities (Herbert et al., 1999).
Scientific Research Applications
Apoptosis in Malignant Cells : 4HPR induces apoptosis in malignant cells by increasing reactive oxygen species and causing cardiolipin peroxidation. This mechanism is significant in cancer treatment research (Asumendi et al., 2002).
Cancer Treatment : It has been observed that 4HPR induces apoptosis in cells resistant to all-trans-retinoic acid, suggesting a novel retinoid mechanism signaling apoptosis in human tumor cells (Dmitrovsky, 1997).
Cancer Prevention and Chemotherapy : Retinamide analogues like R11 have potential as cancer prevention agents and chemotherapeutic agents, and can be used for the treatment of cervical dysplasia or leukemia (Han et al., 1990).
Chemoprevention of Carcinogenesis : 4-HPR is an effective chemopreventive agent for experimental carcinogenesis in various organs, including mammary glands, urinary bladder, lung, skin, liver, pancreas, colon, and esophagus (Moon & Mehta, 1989).
Reduced Teratogenic Potency : N-ethyl-all-trans-retinamide (NERA) and its 13-cis congener (CNERA) have shown reduced teratogenic potency compared to acidic retinoids, which is important in evaluating the safety of retinoids (Howard et al., 1989).
Neuroblastoma Treatment : 4HPR induces apoptosis in neuroblastoma cells, suggesting its potential use in the clinical management of neuroblastoma patients (di Vinci et al., 1994).
Future Directions
Retinoids have been investigated extensively for their use in cancer prevention and treatment . Ongoing and future studies which combine retinoids with epigenetic modifiers such as the HDAC inhibitors, as well as standard cytotoxic agents, tyrosine kinase inhibitors and other novel agents are more likely to yield clinically relevant outcomes than observed with single agent therapy .
properties
IUPAC Name |
(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H2,21,22)/b9-6+,12-11+,15-8+,16-14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXWXMZVAHSICO-YCNIQYBTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)N)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)N)/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001318373 | |
Record name | Retinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001318373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Retinamide | |
CAS RN |
20638-84-0 | |
Record name | Retinamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20638-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Retinamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020638840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Retinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001318373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RETINAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQC43T81DZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.